N-(3-{[(3-methoxypropyl)carbamothioyl]amino}phenyl)acetamide
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Overview
Description
Reactants: The protected methoxypropylamine intermediate and a carbothioyl chloride derivative.
Conditions: The reaction is performed in an inert atmosphere, typically using a solvent like dichloromethane or tetrahydrofuran.
Coupling with the Phenyl Ring
Reactants: The carbothioyl-protected methoxypropylamine and a phenyl ring derivative with an acetamide group.
Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of N-[3-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETAMIDE typically involves multiple steps:
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Formation of the Methoxypropylamine Intermediate
Reactants: 3-methoxypropylamine and a suitable protecting group reagent.
Conditions: The reaction is carried out under anhydrous conditions with a base such as sodium hydride or potassium carbonate.
Chemical Reactions Analysis
Types of Reactions
N-[3-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the methoxypropyl and carbothioyl groups.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions.
Products: Reduced forms of the carbothioyl and acetamide groups.
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Substitution
Reagents: Nucleophiles such as amines, thiols, or halides.
Conditions: Performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Products: Substituted derivatives on the phenyl ring or the methoxypropyl group.
Scientific Research Applications
N-[3-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETAMIDE has a wide range of scientific research applications:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
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Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Used in drug discovery and development as a lead compound.
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Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel catalysts and reagents.
Mechanism of Action
The mechanism of action of N-[3-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors: Binding to cellular receptors to modulate signal transduction.
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Pathways
- Modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
- Interference with cellular processes like apoptosis and cell proliferation.
Comparison with Similar Compounds
N-[3-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETAMIDE can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- N-[3-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]PROPIONAMIDE
- N-[3-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]BUTYRAMIDE
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Comparison
Structural Differences: Variations in the length and nature of the acyl group attached to the phenyl ring.
Reactivity: Differences in reactivity towards specific reagents and conditions.
Applications: Unique applications based on the specific structural features and reactivity profiles.
N-[3-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETAMIDE stands out due to its distinct combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O2S |
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Molecular Weight |
281.38 g/mol |
IUPAC Name |
N-[3-(3-methoxypropylcarbamothioylamino)phenyl]acetamide |
InChI |
InChI=1S/C13H19N3O2S/c1-10(17)15-11-5-3-6-12(9-11)16-13(19)14-7-4-8-18-2/h3,5-6,9H,4,7-8H2,1-2H3,(H,15,17)(H2,14,16,19) |
InChI Key |
WSMZOIHVDRNOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)NCCCOC |
Origin of Product |
United States |
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